Silvestrol aglycone

Descripción general

Descripción

Silvestrol aglicona: es un compuesto natural que se aísla de la planta Aglaia foveolata. Pertenece a la familia de productos naturales flavaglinas, que son conocidos por sus diversas actividades biológicas. La silvestrol aglicona ha ganado una atención significativa debido a sus potentes propiedades anticancerígenas y antivirales, lo que la convierte en una candidata prometedora para el desarrollo terapéutico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La silvestrol aglicona se puede sintetizar a través de diversas rutas químicas. Un método común involucra el uso de ciclopenta[b]benzofurano como material de partida, seguido de una serie de reacciones que incluyen oxidación, reducción y ciclización para formar el compuesto deseado . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.

Métodos de producción industrial: : La producción industrial de silvestrol aglicona implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: : La silvestrol aglicona se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y agentes alquilantes (por ejemplo, yoduro de metilo). Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH específicos y el uso de disolventes orgánicos para facilitar las reacciones .

Principales productos formados: : Los principales productos formados a partir de estas reacciones incluyen varios derivados de silvestrol aglicona, que se pueden modificar aún más para mejorar su actividad biológica o estabilidad .

Aplicaciones Científicas De Investigación

Antiviral Applications

Silvestrol aglycone has shown promising results against various viral infections, including those caused by Ebola virus , Chikungunya virus , and Hepatitis E virus .

Ebola Virus Inhibition

Research indicates that silvestrol effectively inhibits Ebola virus (EBOV) infection at low nanomolar concentrations. In studies conducted on Huh-7 cells and primary human macrophages, silvestrol led to significant reductions in viral titers and EBOV protein expression, suggesting a mechanism involving translational shutdown of the proto-oncoprotein PIM1, which is known to be affected by silvestrol .

Chikungunya Virus Replication

Silvestrol exhibits broad antiviral activity against multiple RNA viruses, notably inhibiting Chikungunya virus (CHIKV) replication. It acts specifically on the RNA helicase eIF4A, which is crucial for mRNA translation. By stalling eIF4A's activity, silvestrol reduces the synthesis of viral proteins and RNA replication .

Hepatitis E Virus

In silico studies have identified silvestrol as a potential inhibitor of Hepatitis E virus RNA helicase. This research emphasizes the need for further investigations into its efficacy as an antiviral agent against HEV .

Anticancer Applications

Silvestrol has also been extensively studied for its anticancer properties, particularly its cytotoxic effects on various cancer cell lines.

Prostate Cancer

In studies involving LNCaP cells (a model for hormone-dependent prostate cancer), silvestrol demonstrated potent cytotoxicity. Treatment resulted in a significant reduction in colony formation and increased TUNEL-positive cells, indicating enhanced apoptosis .

Comparative Data Tables

| Application | Virus/Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| Antiviral | Ebola Virus | Inhibits viral replication via PIM1 translational shutdown | Low nanomolar concentrations |

| Antiviral | Chikungunya Virus | Inhibits eIF4A helicase activity | Broad antiviral activity |

| Antiviral | Hepatitis E Virus | Inhibits RNA helicase | Potential for further investigation |

| Anticancer | Prostate Cancer (LNCaP cells) | Induces apoptosis via mitochondrial disruption | Significant colony formation inhibition |

Case Studies

-

Ebola Virus Study

- Conducted in BSL4 conditions.

- Results showed a marked decrease in viral titers with non-toxic concentrations of silvestrol.

-

Chikungunya Virus Study

- Demonstrated reduced protein synthesis and delayed innate immune response post-infection.

- Highlighted the role of eIF4A as a target for silvestrol.

-

Prostate Cancer Study

- Silvestrol treatment led to a dose-dependent increase in apoptosis markers.

- Confirmed its potential as a therapeutic agent against hormone-dependent cancers.

Mecanismo De Acción

La silvestrol aglicona ejerce sus efectos inhibiendo el factor de iniciación eucariótico 4A (eIF4A), un componente clave del complejo de iniciación de la traducción eucariótica. Al unirse a eIF4A, la silvestrol aglicona interrumpe el ensamblaje del complejo eIF4F, inhibiendo así la iniciación de la síntesis de proteínas. Esto conduce a la inhibición preferencial de la traducción de los ARNm relacionados con la malignidad, lo que resulta en una disminución de la proliferación y un aumento de la apoptosis de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares a la silvestrol aglicona incluyen rocaglamina, episilvestrol y otras flavaglinas .

Unicidad: : La silvestrol aglicona es única debido a su alta especificidad y potencia en la inhibición de eIF4A, lo que la convierte en un inhibidor más efectivo de la síntesis de proteínas en comparación con otras flavaglinas. Además, exhibe baja citotoxicidad en células de mamíferos, lo que la convierte en una opción más segura para el desarrollo terapéutico .

Actividad Biológica

Silvestrol aglycone, a derivative of the natural product silvestrol, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the latest findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

1. Anticancer Activity

This compound exhibits potent cytotoxic effects against several cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways. Key findings include:

- Apoptosis Induction : this compound disrupts mitochondrial transmembrane potential and facilitates cytochrome c release into the cytoplasm, triggering apoptotic pathways. In studies involving LNCaP (human prostate cancer) cells, treatment with silvestrol resulted in significant increases in TUNEL-positive cells, indicating enhanced apoptosis rates .

- Caspase Activation : The compound appears to activate caspases - specifically caspase-2, -9, and -10 - while showing no involvement of caspase-3 or -7 in apoptosis induction . This suggests a selective mechanism that may be leveraged for therapeutic purposes.

Efficacy Against Infectious Diseases

2. Antimalarial Properties

Recent studies have identified this compound as a promising candidate for malaria treatment:

- Inhibition of Plasmodium spp. : this compound demonstrated potent inhibitory activity against Plasmodium falciparum, with effective concentrations (EC50) comparable to established antimalarials like chloroquine and artesunate . Notably, it showed low cytotoxicity in mammalian cells and a selectivity index of 34.

- Transmission-Blocking Potential : In assays assessing ookinete conversion inhibition in Plasmodium berghei, this compound inhibited 99.65% of conversion at 10 μM, further supporting its dual-action potential as both a treatment and a transmission blocker .

Antiviral Activity

3. Inhibition of Hepatitis E Virus (HEV)

This compound has been shown to inhibit viral replication:

- Viral Particle Release : Studies indicate that silvestrol effectively inhibits the release of HEV particles from infected cells. This suggests potential for developing antiviral therapies targeting HEV .

Comparative Data Table

| Activity Type | Target Organism/Cell Line | EC50 (nM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Anticancer | LNCaP (Prostate Cancer) | ~30-120 | Not specified | Induces apoptosis via mitochondrial pathway |

| Antimalarial | Plasmodium falciparum | ~10 | 34 | Comparable efficacy to established drugs |

| Antiviral | HEV | Not specified | Not specified | Inhibits viral particle release |

Case Studies

Case Study 1: Cancer Treatment with this compound

In a controlled study, silvestrol was administered to LNCaP cells, resulting in a marked reduction in colony formation and significant apoptosis as measured by TUNEL assays. The study concluded that silvestrol's mechanism involves disrupting mitochondrial integrity and activating specific caspases, making it a candidate for further development as an anticancer agent.

Case Study 2: Malaria Treatment Potential

A recent experimental evaluation tested this compound against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compound exhibited over 50% inhibition at concentrations as low as 5 μM and demonstrated low toxicity to mammalian cells, indicating its potential for safe use in therapeutic settings.

Propiedades

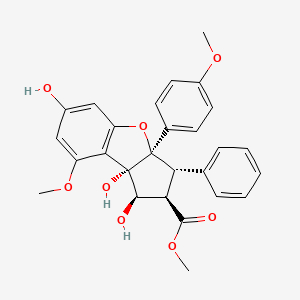

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOONIBWUNKDH-PXIJUOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70636037 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960365-65-5 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.